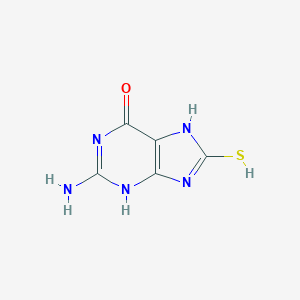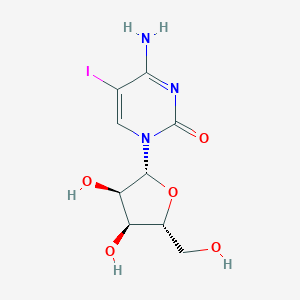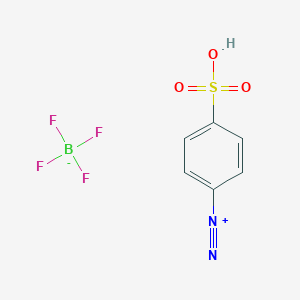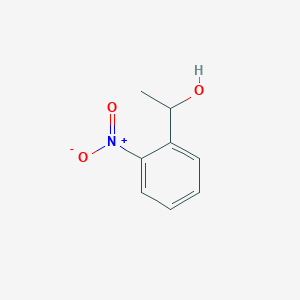
Rubiantronaquinona
Descripción general
Descripción
Rubianthraquinone (also known as Rubianthrone, Rubianthrone-9-one, Rubianthrone-9-carboxylic acid, and Rubianthrone-9-carboxylic acid ethyl ester) is a natural product found in the roots of the Rubiaceae family of plants. It is a quinone compound with a structure similar to that of anthraquinone, and has been used in scientific research for its potential medicinal properties. In
Aplicaciones Científicas De Investigación
Actividad Antimicrobiana
Se ha encontrado que la rubiantronaquinona tiene una actividad antimicrobiana considerable contra las bacterias Gram-positivas . Esto se descubrió durante la investigación de plantas utilizadas con fines antimicrobianos en la medicina china. El compuesto fue aislado de las raíces secas de Rubia cordifolia, una planta ampliamente utilizada en la medicina tradicional china .
Tratamiento de Diversas Condiciones de Salud
Las raíces de Rubia yunnanensis, que contienen this compound, se utilizan en la medicina tradicional china para el tratamiento de diversas condiciones de salud. Estas incluyen vértigo, insomnio, reumatismo, tuberculosis, hematemesis, trastorno menstrual y contusión .
Inhibición de la Producción de Óxido Nítrico
Se ha encontrado que la this compound inhibe la producción de óxido nítrico en macrófagos activados por lipopolisacárido . Esto sugiere posibles aplicaciones antiinflamatorias.
Inhibición de la Desgranulación
Además de inhibir la producción de óxido nítrico, también se encontró que la this compound inhibe la liberación de beta-hexosaminidasa en las células RBL-2H3 . Esto podría tener implicaciones para el tratamiento de reacciones alérgicas, ya que la desgranulación es un proceso clave en la liberación de histamina y otros mediadores de las respuestas alérgicas.
Inhibición de la Fosfatasa del Hígado en Regeneración-3 (PRL-3)
Se encontró que el extracto metanólico de las raíces de Rubia akane, que contiene this compound, muestra actividad inhibitoria sobre la fosfatasa del hígado en regeneración-3 (PRL-3) . La PRL-3 a menudo se sobreexpresa en cánceres metastásicos, por lo que este hallazgo podría tener aplicaciones potenciales en el tratamiento del cáncer.
Mecanismo De Acción
Target of Action
Rubianthraquinone is a member of the class of hydroxyanthraquinones Anthraquinones, a class of compounds to which rubianthraquinone belongs, are known to exert actions including purgation, anti-inflammation, immunoregulation, antihyperlipidemia, and anticancer effects . These actions suggest that the targets could be diverse and involved in multiple biological processes.
Mode of Action
Anthraquinones are known to interact with their targets in a way that modulates their function . This interaction can lead to changes in cellular processes, such as inflammation and immune response. The sugar residue in anthraquinones facilitates the absorption and translocation of the aglycone (the non-sugar component of the glycoside) to the site of action .
Biochemical Pathways
Anthraquinones are known to interact with multiple biochemical pathways, influencing a range of biological processes . These include pathways related to inflammation, immune response, lipid metabolism, and cancer progression.
Pharmacokinetics
Anthraquinones are generally absorbed mainly in the intestines . They are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat . The metabolic pathways of anthraquinones involve hydrolysis, glycuronidation, sulfation, methylation/demethylation, hydroxylation/dehydroxylation, oxidation/reduction (hydrogenation), acetylation and esterification . The main excretion routes for anthraquinones are the kidney, recta, and gallbladder .
Result of Action
One study found that an anthraquinone constituent showed inhibitory effects on the release of β-hexosaminidase in rbl-2h3 cells . This suggests that Rubianthraquinone may have similar effects, potentially influencing cellular processes such as enzyme release and cellular signaling.
Action Environment
Environmental factors can influence the action, efficacy, and stability of a compound. Factors such as light, temperature, and pollution could permanently alter our DNA and gene expression, particularly as climate change continues . These changes can influence how a compound like Rubianthraquinone interacts with its targets and exerts its effects.
Análisis Bioquímico
Biochemical Properties
Rubianthraquinone, as an anthraquinone, is known to interact with various enzymes, proteins, and other biomolecules. Anthraquinones are fast redox cycling molecules and have the potential to bind to thiol, amine and hydroxyl groups
Cellular Effects
It has been found that anthraquinone constituents, including Rubianthraquinone, have inhibitory effects on nitric oxide production in lipopolysaccharide-activated macrophages . They also show inhibitory effects on the release of β-hexosaminidase in RBL-2H3 cells .
Molecular Mechanism
Anthraquinones are known to exert their effects at the molecular level through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Transport and Distribution
Anthraquinones are absorbed mainly in intestines and are widely distributed throughout the body, mainly in blood-flow rich organs and tissues, such as blood, intestines, stomach, liver, lung, kidney, and fat
Propiedades
IUPAC Name |
3,6-dihydroxy-1-methoxy-2-methylanthracene-9,10-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12O5/c1-7-12(18)6-11-13(16(7)21-2)15(20)9-4-3-8(17)5-10(9)14(11)19/h3-6,17-18H,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FDRWSVGPMGRFGX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C2C(=C1OC)C(=O)C3=C(C2=O)C=C(C=C3)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
284.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: Do we have any information about the chemical structure of Rubianthraquinone?
A2: Unfortunately, while the research papers mention the isolation and identification of Rubianthraquinone, they do not provide its full chemical structure elucidation. They only specify it as a "new anthraquinone." [, ] To gain a complete understanding of its structure, including its molecular formula, weight, and spectroscopic data, further investigations and publications are required.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![Acetic acid, [(4-aminophenyl)amino]oxo-](/img/structure/B14738.png)


![5,5-dimethyl-2-[[(2-phenoxyacetyl)amino]methyl]-1,3-thiazolidine-4-carboxylic Acid](/img/structure/B14746.png)




![Disodium 5-amino-2-[2-(4-nitro-2-sulphonatophenyl)vinyl]benzenesulphonate](/img/structure/B14755.png)
![6-Amino-5-[(cyclopentanecarbonyl)amino]-1,3-dimethyl Uracil](/img/structure/B14759.png)


